Etazolat-Hydrochlorid

Übersicht

Beschreibung

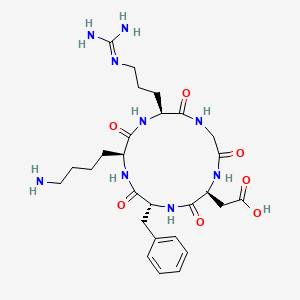

Etazolat-Hydrochlorid ist ein Pyrazolopyridin-Derivat, das für seine einzigartigen pharmakologischen Eigenschaften bekannt ist. Es wirkt als positiver allosterischer Modulator des GABAA-Rezeptors an der Barbiturat-Bindungsstelle, als Adenosin-Antagonist der A1- und A2-Subtypen und als Phosphodiesterase-Inhibitor, der selektiv für die PDE4-Isoform ist . Es wurde auf seine potenzielle Anwendung bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit, Angstzuständen und Depressionen untersucht .

Wissenschaftliche Forschungsanwendungen

Etazolate Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the pharmacological effects of pyrazolopyridine derivatives.

Biology: It has been studied for its neuroprotective effects and its ability to modulate GABA A receptors.

Medicine: Clinical trials have investigated its potential in treating Alzheimer’s disease, anxiety, and depression.

Industry: It is used in the development of new pharmaceuticals targeting neurological disorders.

Wirkmechanismus

Target of Action

Etazolate hydrochloride primarily targets the GABA_A receptor , acting as a positive allosteric modulator . It also targets the adenosine A1 and A2 subtypes as an antagonist , and selectively inhibits the PDE4 isoform .

Mode of Action

Etazolate hydrochloride enhances the action of GABA_A receptors at the barbiturate binding site . This modulation increases the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to an overall decrease in neuronal excitability . As an adenosine antagonist, it blocks the inhibitory effects of adenosine on its A1 and A2 subtypes . As a PDE4 inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels .

Biochemical Pathways

The increased cAMP levels due to PDE4 inhibition by etazolate hydrochloride can lead to a cascade of events, including the activation of protein kinase A (PKA), which then phosphorylates the transcription factor cAMP response element-binding protein (CREB). This can lead to increased expression of genes like brain-derived neurotrophic factor (BDNF), which plays a key role in neuronal survival and growth .

Result of Action

Etazolate hydrochloride’s action on GABA_A receptors, adenosine receptors, and PDE4 can result in anxiolytic, antidepressant, and anti-inflammatory effects . Its role as an α-secretase activator leads to the production of soluble amyloid precursor protein (sAPPα), which is thought to have neuroprotective effects .

Action Environment

The efficacy and stability of etazolate hydrochloride can be influenced by various environmental factors.

Biochemische Analyse

Biochemical Properties

Etazolate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor at the barbiturate binding site, enhancing the receptor’s response to gamma-aminobutyric acid . Additionally, etazolate hydrochloride functions as an adenosine antagonist, particularly affecting the A1 and A2 subtypes . It also inhibits phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate, thereby increasing the levels of cyclic adenosine monophosphate within cells .

Cellular Effects

Etazolate hydrochloride influences various cellular processes and functions. In neuronal cells, it has been shown to induce the production of soluble amyloid precursor protein alpha through the stimulation of the alpha-secretase pathway . This neuroprotective effect is associated with the modulation of the gamma-aminobutyric acid A receptor . Additionally, etazolate hydrochloride modulates the release of inflammatory mediators through cyclic adenosine monophosphate-dependent and independent mechanisms . It has also been observed to exert neuroprotective effects against amyloid-beta toxicity, which is relevant in the context of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of etazolate hydrochloride involves several pathways. As a positive allosteric modulator of the gamma-aminobutyric acid A receptor, it enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission . As an adenosine antagonist, etazolate hydrochloride blocks the action of adenosine at the A1 and A2 receptors, which can influence various physiological processes . Furthermore, by inhibiting phosphodiesterase-4, etazolate hydrochloride increases the levels of cyclic adenosine monophosphate, which can affect numerous cellular functions, including gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of etazolate hydrochloride have been observed to change over time. The compound has shown stability under various conditions, maintaining its pharmacological activity over extended periods . Long-term studies have indicated that etazolate hydrochloride can exert sustained neuroprotective effects, particularly in models of Alzheimer’s disease . Additionally, its ability to modulate inflammatory responses has been observed to persist over time .

Dosage Effects in Animal Models

The effects of etazolate hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to exert anxiolytic and neuroprotective effects without significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function and gastrointestinal disturbances . The therapeutic window for etazolate hydrochloride is relatively wide, allowing for effective dosing with minimal side effects .

Metabolic Pathways

Etazolate hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The inhibition of phosphodiesterase-4 by etazolate hydrochloride leads to increased levels of cyclic adenosine monophosphate, which can influence metabolic flux and the levels of various metabolites within cells . Additionally, its interaction with the gamma-aminobutyric acid A receptor and adenosine receptors can affect the overall metabolic state of cells .

Transport and Distribution

Etazolate hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, etazolate hydrochloride interacts with specific transporters and binding proteins that facilitate its distribution to target sites . Its localization within the brain and other tissues is crucial for its pharmacological activity .

Subcellular Localization

The subcellular localization of etazolate hydrochloride is essential for its activity and function. It is primarily localized within the cytoplasm, where it interacts with its target receptors and enzymes . The compound’s ability to modulate the gamma-aminobutyric acid A receptor and inhibit phosphodiesterase-4 is dependent on its localization within specific cellular compartments . Additionally, etazolate hydrochloride may undergo post-translational modifications that influence its targeting to specific organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Etazolat-Hydrochlorid beinhaltet die Reaktion von Ethyl-1-ethyl-4-hydrazinyl-1H-pyrazolo[3,4-b]pyridin-5-carboxylat mit Isopropylidenhydrazin unter bestimmten Bedingungen. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Ethanol oder Methanol statt, wobei Salzsäure zugesetzt wird, um das Hydrochloridsalz zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Kristallisation oder andere Trennverfahren gereinigt, um die gewünschte pharmazeutische Qualität zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene oxidative Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können am Pyrazolo[3,4-b]pyridin-Ring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel oder Nucleophile unter kontrollierten Bedingungen.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung der pharmakologischen Wirkungen von Pyrazolopyridin-Derivaten verwendet.

Biologie: Es wurde auf seine neuroprotektiven Wirkungen und seine Fähigkeit zur Modulation von GABAA-Rezeptoren untersucht.

Medizin: Klinische Studien haben sein Potenzial bei der Behandlung von Alzheimer-Krankheit, Angstzuständen und Depressionen untersucht.

Industrie: Es wird bei der Entwicklung neuer Arzneimittel zur Behandlung neurologischer Erkrankungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung über mehrere Mechanismen:

Modulation des GABAA-Rezeptors: Es wirkt als positiver allosterischer Modulator an der Barbiturat-Bindungsstelle und verstärkt die inhibitorischen Wirkungen von GABA.

Adenosin-Antagonismus: Es antagonisiert die Adenosinrezeptoren A1 und A2, die an verschiedenen physiologischen Prozessen beteiligt sind.

Phosphodiesterase-Hemmung: Es hemmt selektiv PDE4, was zu erhöhten cAMP-Spiegeln (cyclisches Adenosinmonophosphat) und zur Modulation entzündungsfördernder Reaktionen führt

Analyse Chemischer Reaktionen

Types of Reactions

Etazolate Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidative derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the pyrazolo[3,4-b]pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cartazolat: Ein weiteres Pyrazolopyridin-Derivat mit anxiolytischen Eigenschaften.

ICI-190,622: Eine Verbindung mit ähnlichen pharmakologischen Wirkungen.

Tracazolat: Bekannt für seine anxiolytischen und neuroprotektiven Eigenschaften.

Einzigartigkeit

Etazolat-Hydrochlorid ist einzigartig durch seine kombinierte Wirkung auf GABAA-Rezeptoren, Adenosinrezeptoren und Phosphodiesterase-Hemmung. Dieser Multi-Target-Ansatz macht es zu einem vielversprechenden Kandidaten für die Behandlung komplexer neurologischer Erkrankungen .

Eigenschaften

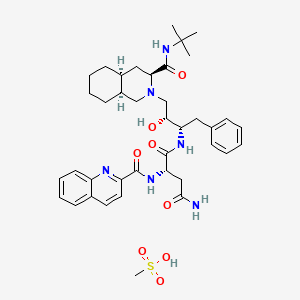

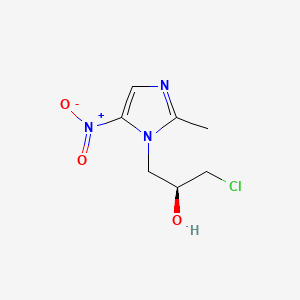

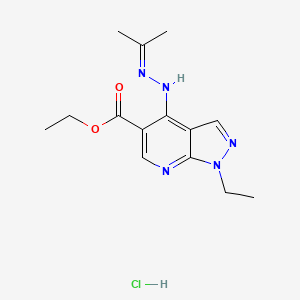

IUPAC Name |

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJUGJHJUZSJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045767 | |

| Record name | Etazolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35838-58-5 | |

| Record name | Etazolate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etazolate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etazolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etazolate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETAZOLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO3254Y6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.